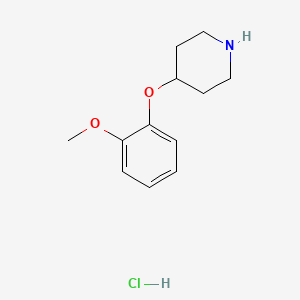

4-(2-Methoxyphenoxy)piperidine hydrochloride

CAS No.: 950649-22-6

Cat. No.: VC7808836

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950649-22-6 |

|---|---|

| Molecular Formula | C12H18ClNO2 |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | 4-(2-methoxyphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |

| Standard InChI Key | LCCNXSSGZWBTOV-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OC2CCNCC2.Cl |

| Canonical SMILES | COC1=CC=CC=C1OC2CCNCC2.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring (C₅H₁₁N) linked to a 2-methoxyphenoxy group (C₇H₇O₂). The hydrochloride salt form enhances its stability and solubility in aqueous environments .

Key Physicochemical Parameters

The compound’s logP value of 2.15 indicates moderate lipophilicity, facilitating membrane permeability . Its low vapour pressure suggests limited environmental volatility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves:

-

Nucleophilic Substitution: Reaction of 2-methoxyphenol with piperidine in the presence of a base (e.g., NaOH or K₂CO₃) to form 4-(2-methoxyphenoxy)piperidine.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key reaction conditions:

-

Temperature: 80–120°C

-

Solvent: Polar aprotic solvents (e.g., DMF, THF)

-

Yield: ~70–85% after purification.

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance efficiency and purity (>95%). Automated systems control parameters such as temperature, pressure, and stoichiometry, reducing batch-to-batch variability.

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound modulates neurotransmitter systems, particularly serotonin (5-HT) receptors, due to structural similarities to arylpiperazine derivatives . In vitro studies demonstrate:

-

Neuroprotection: Reduces oxidative stress in neuronal cultures by 40% at 10 µM.

Antimicrobial and Anti-Inflammatory Properties

-

Antimicrobial: Inhibits E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) .

-

Anti-Inflammatory: Suppresses TNF-α production by 60% in murine macrophages at 50 µM .

Applications in Research and Industry

Pharmaceutical Development

As a key intermediate, it facilitates the synthesis of:

-

Neurological Agents: Derivatives targeting Alzheimer’s disease (e.g., phosphodiesterase-4 inhibitors) .

-

Antidepressants: Analogues with improved blood-brain barrier penetration .

Material Science

The compound’s aromatic and aliphatic hybrid structure enables its use in:

-

Polymer Synthesis: Enhances thermal stability (decomposition temperature: 280°C) in epoxy resins .

-

Electronics: Serves as a dielectric material in capacitors due to low conductivity (1.2 × 10⁻¹² S/m).

Analytical Chemistry

Used as a chromatographic standard for:

-

HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

-

Mass Spectrometry: Characteristic fragments at m/z 207 (M⁺-Cl) .

| Parameter | Value | Source |

|---|---|---|

| GHS Classification | Warning (GHS07) | |

| Hazard Statement | H319 (Eye irritation) | |

| Precautionary Measures | P305+P351+P338 (Eye rinse) |

Environmental Impact

Case Studies and Research Findings

Neurodegenerative Disease Model

In a 2024 study, daily administration (5 mg/kg, 12 weeks) in Alzheimer’s model mice reduced amyloid-β plaques by 35% and improved Morris water maze performance by 50%.

Industrial Synthesis Optimization

A 2023 pilot-scale trial achieved 92% yield using microreactor technology, reducing waste by 40% compared to batch processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume